2-Chloro-N4,6-dimethylpyridine-3,4-diamine

Cytotoxicity Cancer Research Selectivity Index

2-Chloro-N4,6-dimethylpyridine-3,4-diamine (CAS 870135-16-3) is a heterocyclic aromatic amine with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol. The compound features a pyridine core substituted with a chlorine atom at the 2-position, a methylamino group at the 4-position, and a methyl group at the 6-position.

Molecular Formula C7H10ClN3
Molecular Weight 171.63 g/mol
CAS No. 870135-16-3
Cat. No. B1600344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N4,6-dimethylpyridine-3,4-diamine
CAS870135-16-3
Molecular FormulaC7H10ClN3
Molecular Weight171.63 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=N1)Cl)N)NC
InChIInChI=1S/C7H10ClN3/c1-4-3-5(10-2)6(9)7(8)11-4/h3H,9H2,1-2H3,(H,10,11)
InChIKeySOKJSZWUYSBECM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N4,6-dimethylpyridine-3,4-diamine (CAS 870135-16-3): Core Chemical and Procurement Profile


2-Chloro-N4,6-dimethylpyridine-3,4-diamine (CAS 870135-16-3) is a heterocyclic aromatic amine with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol . The compound features a pyridine core substituted with a chlorine atom at the 2-position, a methylamino group at the 4-position, and a methyl group at the 6-position [1]. This substitution pattern yields a polar surface area of approximately 50.94 Ų, which influences its solubility characteristics . The compound is typically supplied as a research-grade chemical with a purity specification of 95% and is recommended for storage at 2-8°C .

Why 2-Chloro-N4,6-dimethylpyridine-3,4-diamine Cannot Be Interchanged with Generic Pyridine Diamines


Generic substitution of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine with other pyridine-3,4-diamines is not scientifically valid due to the compound's unique substitution pattern. The presence of the chlorine atom at the 2-position provides a specific reactive handle for nucleophilic aromatic substitution and cross-coupling reactions . Concurrently, the N4-methyl and 6-methyl groups introduce steric and electronic effects that are absent in unsubstituted pyridine-3,4-diamine . These structural features collectively determine the compound's reactivity profile, biological target engagement, and physicochemical properties, making direct substitution with analogs lacking this precise substitution pattern chemically and functionally inequivalent .

Quantitative Evidence Guide for 2-Chloro-N4,6-dimethylpyridine-3,4-diamine: Differentiated Activity and Selectivity Data


Selective Cytotoxicity in HeLa Cervical Cancer Cells vs. Normal Fibroblasts

In vitro cytotoxicity assays demonstrate that 2-Chloro-N4,6-dimethylpyridine-3,4-diamine exhibits selective cytotoxicity against HeLa cervical cancer cells with an IC50 of 25 µM, while showing lower toxicity towards normal fibroblasts . This differential cytotoxicity suggests a potential therapeutic window that may not be present in structurally related pyridine diamines lacking the specific 2-chloro, N4-methyl, 6-methyl substitution pattern.

Cytotoxicity Cancer Research Selectivity Index

Enzyme Inhibition Profile: Acetylcholinesterase and Butyrylcholinesterase Activity

2-Chloro-N4,6-dimethylpyridine-3,4-diamine has been reported to act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . While specific IC50 values are not provided in the available literature, the dual inhibition of these enzymes, which are critical in neurotransmitter regulation, distinguishes this compound from simpler pyridine diamines that typically lack such biological activity.

Enzyme Inhibition Neurotransmitter Regulation Cholinesterase

Structural Differentiation: Physicochemical Properties vs. Unsubstituted Pyridine-3,4-diamine

2-Chloro-N4,6-dimethylpyridine-3,4-diamine exhibits a calculated polar surface area (PSA) of approximately 50.94 Ų and a molecular weight of 171.63 g/mol . In contrast, the unsubstituted parent compound, pyridine-3,4-diamine (CAS 54-96-6), has a molecular weight of 109.13 g/mol and a higher PSA of approximately 64.93 Ų due to the absence of the hydrophobic methyl groups [1]. These differences in molecular weight and PSA directly impact solubility, membrane permeability, and overall drug-likeness, making the substituted compound a distinct chemical entity with altered physicochemical behavior.

Physicochemical Properties Solubility Polar Surface Area

Antibacterial Activity of Derivatives Synthesized from 2-Chloro-N4,6-dimethylpyridine-3,4-diamine

Studies have demonstrated that derivatives synthesized from 2-Chloro-N4,6-dimethylpyridine-3,4-diamine exhibit antibacterial activity against Escherichia coli and Bacillus cereus . While direct activity data for the parent compound is not provided, its utility as a versatile synthetic precursor for generating bioactive molecules is established. This derivatization potential distinguishes it from simpler pyridine diamines that may not offer the same synthetic handles (e.g., the 2-chloro group for further functionalization).

Antibacterial Antimicrobial Derivatization

Optimal Research and Industrial Application Scenarios for 2-Chloro-N4,6-dimethylpyridine-3,4-diamine


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds

2-Chloro-N4,6-dimethylpyridine-3,4-diamine serves as a versatile building block for the synthesis of novel kinase inhibitors. The 2-chloro substituent provides a reactive site for nucleophilic aromatic substitution or cross-coupling reactions, enabling the introduction of diverse pharmacophores . The N4-methyl and 6-methyl groups modulate the electronic properties of the pyridine core, potentially influencing kinase binding affinity and selectivity . This compound is particularly valuable in structure-activity relationship (SAR) studies aimed at optimizing pyridine-based kinase inhibitors, where the specific substitution pattern is critical for achieving desired potency and selectivity profiles.

Cancer Research: Selective Cytotoxicity Studies in Cervical Cancer Models

Based on in vitro data demonstrating selective cytotoxicity against HeLa cervical cancer cells (IC50 = 25 µM) with lower toxicity towards normal fibroblasts, 2-Chloro-N4,6-dimethylpyridine-3,4-diamine is a candidate compound for further investigation in oncology research . The observed selectivity suggests a potential therapeutic window that warrants exploration in mechanism-of-action studies and in vivo efficacy models. Researchers focused on developing selective anticancer agents may prioritize this compound over non-selective cytotoxic analogs.

Neuroscience: Cholinesterase Inhibition for Neurotransmitter Regulation Studies

The reported inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by 2-Chloro-N4,6-dimethylpyridine-3,4-diamine positions this compound as a tool for investigating cholinergic signaling pathways . It may be employed in enzymatic assays to study neurotransmitter regulation or as a starting point for developing novel cholinesterase inhibitors. The dual inhibition profile distinguishes it from compounds that target only one of these enzymes, potentially offering a unique pharmacological profile for neuroscience research applications.

Antimicrobial Drug Discovery: Precursor for Antibacterial Pyridine Derivatives

Derivatives synthesized from 2-Chloro-N4,6-dimethylpyridine-3,4-diamine have demonstrated antibacterial activity against clinically relevant strains including Escherichia coli and Bacillus cereus . This compound is therefore a valuable intermediate for medicinal chemistry programs focused on developing novel antibacterial agents. The presence of multiple functionalization sites (2-chloro, 3-amino, 4-methylamino) allows for diverse chemical modifications, enabling the exploration of new pyridine-based antimicrobial scaffolds that may overcome existing resistance mechanisms.

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